Methyl 3-(difluoromethoxy)-5-methylbenzoate
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Overview
Description
Methyl 3-(difluoromethoxy)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(difluoromethoxy)-5-methylbenzoate typically involves the introduction of the difluoromethoxy group onto the benzene ring. One common method is the reaction of a suitable benzoic acid derivative with difluoromethyl ether under specific conditions. The reaction often requires the presence of a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(difluoromethoxy)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(difluoromethoxy)-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-5-methylbenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethoxy)-5-methylbenzoate
- Methyl 3-(methoxy)-5-methylbenzoate
- Methyl 3-(chloromethoxy)-5-methylbenzoate
Comparison: Methyl 3-(difluoromethoxy)-5-methylbenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethoxy group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)-5-methylbenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-6-3-7(9(13)14-2)5-8(4-6)15-10(11)12/h3-5,10H,1-2H3 |
InChI Key |
LJKWHCFEHWOHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)F)C(=O)OC |
Origin of Product |
United States |
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